molecular formula C24H24ClN5O B1148798 N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride CAS No. 1218779-89-5

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride

Katalognummer: B1148798
CAS-Nummer: 1218779-89-5
Molekulargewicht: 433.93326
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and chemical research. This compound is characterized by its stability under acidic conditions and its solubility in organic solvents such as methanol, ethanol, and chloroform .

Vorbereitungsmethoden

The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride involves several steps. One common method includes the reaction of N-tert-butoxycarbonylcabapiperazine with 4-cyanophenylboronic acid under suitable conditions . This reaction typically requires a catalyst and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Oncology

Rivoceranib has been extensively studied for its anticancer properties. It has shown efficacy against various solid tumors, including:

  • Gastric Cancer : Clinical trials have demonstrated significant improvements in progression-free survival rates among patients treated with Rivoceranib compared to placebo .
StudyResult
Phase II trial in gastric cancerImproved progression-free survival (PFS) compared to placebo
Combination therapy with chemotherapyEnhanced overall response rates

Angiogenesis Inhibition

The compound's ability to inhibit angiogenesis makes it a valuable candidate for research into therapies aimed at reducing tumor growth by cutting off their blood supply. Studies have shown that Rivoceranib effectively reduces vascular permeability and inhibits endothelial cell proliferation in vitro .

MechanismEffect
VEGFR inhibitionDecreased vascular endothelial growth factor signaling
PDGFR inhibitionReduced recruitment of pericytes to blood vessels

Combination Therapies

Rivoceranib is often investigated in combination with other therapeutic agents to enhance its anticancer effects. Research indicates that when combined with chemotherapy agents like paclitaxel or cisplatin, Rivoceranib can lead to synergistic effects, improving treatment outcomes .

CombinationResult
Rivoceranib + PaclitaxelIncreased tumor regression in preclinical models
Rivoceranib + CisplatinEnhanced cytotoxicity against resistant cancer cell lines

Case Studies

Several case studies have highlighted the effectiveness of Rivoceranib in clinical settings:

  • Case Study 1 : A patient with advanced gastric cancer showed a significant reduction in tumor size after six months of treatment with Rivoceranib combined with standard chemotherapy.
  • Case Study 2 : In a cohort study involving patients with metastatic colorectal cancer, those treated with Rivoceranib experienced longer overall survival compared to historical controls .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

N-[4-(1-Cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride, commonly known as Rivoceranib or Apatinib, is a small-molecule receptor tyrosine kinase inhibitor. This compound has garnered attention in the field of oncology due to its potential antiangiogenic and antitumor activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H24ClN5O
  • Molecular Weight : 425.93 g/mol
  • CAS Number : 811803-05-1
PropertyValue
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Rotatable Bond Count6
Topological Polar Surface Area153 Ų
Complexity701

Rivoceranib primarily functions as an inhibitor of vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. By inhibiting these receptors, Rivoceranib disrupts the signaling pathways that promote tumor growth and metastasis.

Biological Activity

  • Antitumor Effects :
    • Rivoceranib has shown significant efficacy against various cancer types, including gastric cancer and non-small cell lung cancer (NSCLC). In clinical studies, it has been associated with improved progression-free survival rates compared to standard therapies .
  • Antiangiogenic Properties :
    • The compound inhibits endothelial cell proliferation and migration, effectively reducing tumor vascularization. This action is critical in limiting nutrient supply to tumors, thereby inhibiting their growth .
  • Cytotoxicity :
    • Research indicates that Rivoceranib exhibits cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest. It has been demonstrated to enhance the sensitivity of certain cancer cells to chemotherapeutic agents .

Case Studies

Several clinical studies have evaluated the efficacy of Rivoceranib:

  • Study on Gastric Cancer : A phase II trial involving patients with advanced gastric cancer demonstrated that treatment with Rivoceranib resulted in a notable response rate and manageable side effects. The study highlighted its potential as a second-line treatment option .
  • Combination Therapy : In combination with chemotherapy, Rivoceranib has shown synergistic effects, enhancing overall treatment efficacy while reducing the likelihood of resistance development in tumors .

Research Findings

Recent studies have explored various aspects of Rivoceranib's biological activity:

  • In Vitro Studies : Laboratory experiments have confirmed that Rivoceranib inhibits VEGFR2 phosphorylation, leading to decreased downstream signaling associated with cell proliferation and survival .
  • In Vivo Studies : Animal models treated with Rivoceranib exhibited reduced tumor growth and improved survival rates compared to controls. These findings support its potential for clinical application in cancer therapy .

Eigenschaften

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFMYZMORFXPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659600
Record name N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218779-89-5
Record name 3-Pyridinecarboxamide, N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218779-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.